(E)-N-benzyl-2-phenylethene-1-sulfonamide
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Overview
Description
(E)-N-benzyl-2-phenylethene-1-sulfonamide is an organic compound that features a benzyl group attached to a phenylethene backbone, with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide typically involves the reaction of benzylamine with 2-phenylethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until completion, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The double bond in the phenylethene moiety can be reduced to form the corresponding alkane.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(E)-N-benzyl-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethene-1-sulfonamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-benzyl-2-phenylethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, leading to different chemical properties.
N-benzyl-2-phenylethene-1-sulfonyl chloride: A precursor in the synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide.
Uniqueness
This compound is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interactions with biological targets. This configuration may enhance its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1980869-07-5 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 |
Purity |
95 |
Origin of Product |
United States |
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